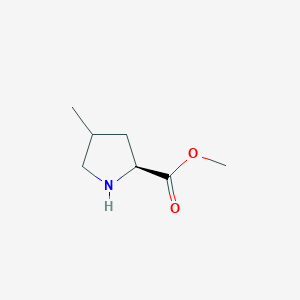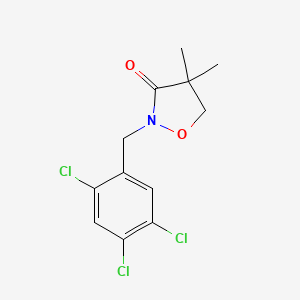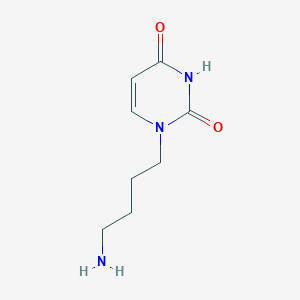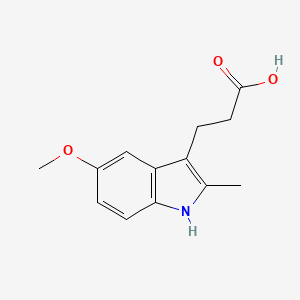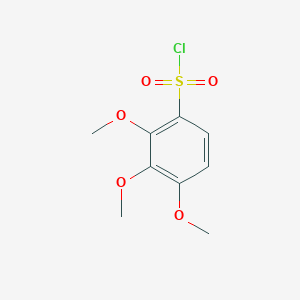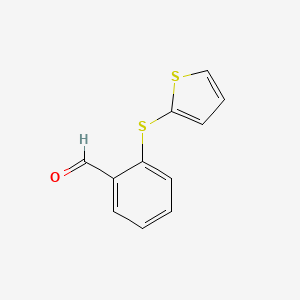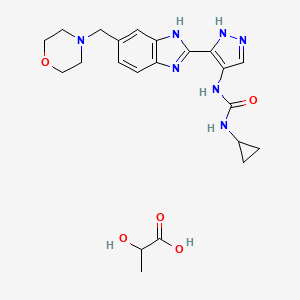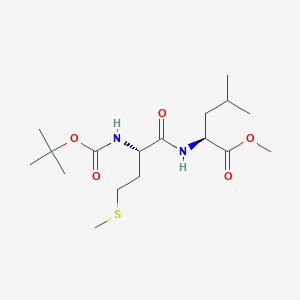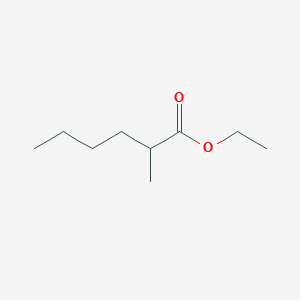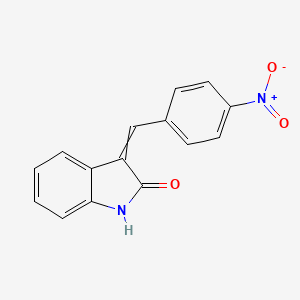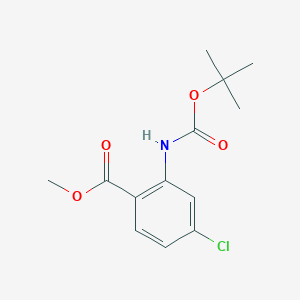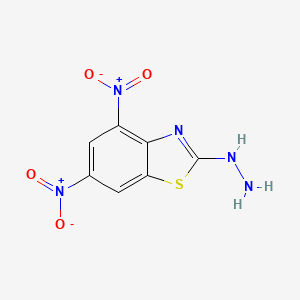![molecular formula C16H10INO3 B8640982 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B8640982.png)
2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione
描述
2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione is a compound belonging to the class of isoindole-1,3-dione derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the use of substituted tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction, which forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods: Industrial production methods for isoindole-1,3-dione derivatives often focus on green chemistry principles to minimize environmental impact. Solventless conditions and simple heating techniques are employed to synthesize these compounds efficiently . The use of green synthesis techniques ensures that the production process is environmentally friendly and sustainable.
化学反应分析
Types of Reactions: 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl and iodophenyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as toluene and catalysts to enhance the reaction efficiency .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while substitution reactions may result in the formation of various arylamines .
科学研究应用
2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds. In medicine, it has shown potential in the inhibition of β-amyloid protein aggregation, indicating its capacity in the treatment of Alzheimer’s disease . Additionally, it is used in the development of photochromic materials and polymer additives .
作用机制
The mechanism of action of 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . The presence of functional groups such as the carbonyl and iodophenyl groups plays a crucial role in its reactivity and interaction with biological targets.
相似化合物的比较
2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione can be compared with other similar compounds such as isoindoline-1,3-dione derivatives. These compounds share a common isoindoline nucleus and carbonyl groups at positions 1 and 3 Similar compounds include 2-(2-(3,4-dihydroxyphenyl)ethyl) isoindolin-1,3-dione and other substituted isoindoline derivatives .
属性
分子式 |
C16H10INO3 |
|---|---|
分子量 |
391.16 g/mol |
IUPAC 名称 |
2-[2-(4-iodophenyl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H10INO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |
InChI 键 |
YZQXQFWDJONQBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)I |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8640902.png)
